4-Cyano-2-methylbenzamide
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Overview
Description
4-Cyano-2-methylbenzamide is an organic compound with the molecular formula C9H8N2O It is characterized by a cyano group (-CN) and a methyl group (-CH3) attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2-methylbenzamide typically involves the reaction of 4-cyano-2-methylbenzoic acid with ammonia or an amine under suitable conditions. One common method is the amidation reaction, where the carboxylic acid group is converted to an amide group. This can be achieved using reagents such as thionyl chloride (SOCl2) to form the acid chloride intermediate, which then reacts with ammonia or an amine to yield the desired amide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: 4-Cyano-2-methylbenzoic acid.
Reduction: 4-Amino-2-methylbenzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Cyano-2-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyano-2-methylbenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The cyano group can interact with amino acid residues in the enzyme, leading to inhibition. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
- 4-Cyano-N-methylbenzamide
- 3-Cyano-N,N-dimethylbenzamide
- 4-Amino-N-methylbenzamide
- 4-Bromo-N-methylbenzamide
- 4-Fluoro-N-methylbenzamide
Comparison: 4-Cyano-2-methylbenzamide is unique due to the presence of both a cyano group and a methyl group on the benzamide core. This combination of functional groups can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable scaffold for drug design and other applications.
Biological Activity
4-Cyano-2-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to present a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
This compound can be synthesized through various chemical methods, often involving the reaction of 2-methylbenzoic acid derivatives with cyanogen halides or other cyanide sources. The structural formula can be represented as follows:
The presence of the cyano group (−C≡N) and the amide functional group (−C(=O)N−) is crucial for its biological activity, providing sites for interaction with biological targets.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant anticancer activities. For instance, studies have shown that certain analogues can inhibit receptor tyrosine kinases (RTKs) such as EGFR and PDGFR, which are implicated in cancer cell proliferation and survival. In one study, compounds similar to this compound demonstrated up to 92% inhibition of EGFR at concentrations as low as 10 nM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Laboratory bioassays have revealed that it possesses moderate antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism appears to involve disruption of bacterial cell wall synthesis or function .
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has been studied for its antioxidant activity. Compounds with similar structures have shown the ability to scavenge free radicals in vitro, suggesting potential applications in preventing oxidative stress-related diseases .
Case Studies and Research Findings
- Case Study on Anticancer Activity : A study focused on the cytotoxic effects of this compound derivatives on human chronic myelogenous leukemia (K562) cells. The results indicated a moderate suppression of cell growth, with specific analogues exhibiting enhanced potency against Bcr-Abl-positive cells compared to standard chemotherapeutics .
- Antimicrobial Testing : In a comparative analysis, this compound was tested alongside other known antimicrobials. The results showed that while it was less effective than leading antibiotics, it still inhibited growth at higher concentrations, suggesting it could serve as a lead compound for further modifications aimed at enhancing efficacy .
- Oxidative Stress Studies : Research on the antioxidant properties indicated that this compound could reduce oxidative damage in cellular models exposed to hydrogen peroxide, showcasing its potential role in therapeutic strategies for oxidative stress-related conditions .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Properties
CAS No. |
1261673-82-8 |
---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-cyano-2-methylbenzamide |
InChI |
InChI=1S/C9H8N2O/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4H,1H3,(H2,11,12) |
InChI Key |
CEBPBELRNHBPSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)C(=O)N |
Origin of Product |
United States |
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